molecular formula C17H13N5O2S B8569473 Methyl-(2-methyl-thiazolo[4,5-h]quinazolin-8-yl)-(3-nitro-phenyl)-amine CAS No. 827598-46-9

Methyl-(2-methyl-thiazolo[4,5-h]quinazolin-8-yl)-(3-nitro-phenyl)-amine

Cat. No. B8569473
M. Wt: 351.4 g/mol
InChI Key: BUBBOLABRKMKTQ-UHFFFAOYSA-N
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Patent
US07576091B2

Procedure details

Under dry conditions, a mixture of methyl-(2-methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-yl)-(3-nitro-phenyl)-amine (16 mg, 0.045 mmol) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (10.2 mg, 0.045 mmol) in dry toluene (2 mL) was heated under reflux for 16 h. The solvent was evaporated under vacuum and the residue was purified by flash column chromatography (10% EtOAc:hexane) to afford the title product as a yellow solid (10 mg, 68%). mp 209-210° C. Anal. RP-HPLC: tR 23.4 min (10-70% MeCN, purity 98%). 1H-NMR (CDCl3): δ 9.09 (s, 1H, Py-H), 8.41 (t, 1H, J 2.3, Ph-H), 8.09 (ddd, 1H, J 8.2, 2.3, 1.0, Ph-H), 7.85 (d, 1H, J 8.7, Ph-H), 7.79 (ddd, 1H, J 8.2, 2.3, 1.0, Ph-H), 7.72 (d, 1H, J 8.7, Ph-H), 7.58 (t, 1H, J 8.2, Ph-H), 3.78 (s, 3H, N—CH3), 2.94 (s, 3H, Me). 13C-NMR (CDCl3): δ 171.04, 161.09, 158.53, 157.16, 148.54, 148.04, 146.25, 131.74, 129.31, 125.29, 121.01, 119.85, 119.30, 116.97, 38.39, 20.48 missing 1 quat signal. MS (ESI+): m/z 352.08 (M+H)+.
Name
methyl-(2-methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-yl)-(3-nitro-phenyl)-amine
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
10.2 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:12]1[N:21]=[CH:20][C:19]2[CH2:18][CH2:17][C:16]3[N:22]=[C:23]([CH3:25])[S:24][C:15]=3[C:14]=2[N:13]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[CH:4]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1(C)C=CC=CC=1>[CH3:1][N:2]([C:12]1[N:21]=[CH:20][C:19]2[CH:18]=[CH:17][C:16]3[N:22]=[C:23]([CH3:25])[S:24][C:15]=3[C:14]=2[N:13]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[CH:4]=1

Inputs

Step One
Name
methyl-(2-methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-yl)-(3-nitro-phenyl)-amine
Quantity
16 mg
Type
reactant
Smiles
CN(C1=CC(=CC=C1)[N+](=O)[O-])C1=NC=2C3=C(CCC2C=N1)N=C(S3)C
Name
Quantity
10.2 mg
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (10% EtOAc:hexane)

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC(=CC=C1)[N+](=O)[O-])C1=NC=2C3=C(C=CC2C=N1)N=C(S3)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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